6-Nitro-1,8-naphthyridin-2-amine
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Overview
Description
6-Nitro-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,8-naphthyridin-2-amine typically involves multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, one method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is emphasized in recent research .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly uses halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Nitro-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.
Uniqueness: 6-Nitro-1,8-naphthyridin-2-amine is unique due to its specific structural features and the presence of a nitro group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitro-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6N4O2/c9-7-2-1-5-3-6(12(13)14)4-10-8(5)11-7/h1-4H,(H2,9,10,11) |
InChI Key |
AJUQDUGTRPAECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)[N+](=O)[O-])N |
Origin of Product |
United States |
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